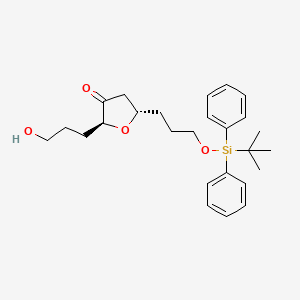

(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one

Description

The compound (2S,5S)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one is a stereochemically defined dihydrofuran-3-one derivative. Its core structure consists of a five-membered lactone ring (dihydrofuran-3(2H)-one) with two distinct substituents:

- A 3-((tert-butyldiphenylsilyl)oxy)propyl group, which incorporates a bulky silyl ether protecting group.

- A 3-hydroxypropyl moiety, contributing to hydrophilicity.

The tert-butyldiphenylsilyl (TBDPS) group is commonly employed to protect alcohols during multistep syntheses due to its stability under basic and mildly acidic conditions .

Properties

Molecular Formula |

C26H36O4Si |

|---|---|

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(2S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-hydroxypropyl)oxolan-3-one |

InChI |

InChI=1S/C26H36O4Si/c1-26(2,3)31(22-13-6-4-7-14-22,23-15-8-5-9-16-23)29-19-11-12-21-20-24(28)25(30-21)17-10-18-27/h4-9,13-16,21,25,27H,10-12,17-20H2,1-3H3/t21-,25-/m0/s1 |

InChI Key |

HKSOALVKWYWRNE-OFVILXPXSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3CC(=O)[C@@H](O3)CCCO |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(=O)C(O3)CCCO |

Origin of Product |

United States |

Preparation Methods

Gold-Catalyzed Cyclization and Sigmatropic Rearrangement

A foundational approach derives from the gold-catalyzed intermolecular oxidation of allyl homopropargyl ethers reported by Thieme (2013). This method generates 2,5-disubstituted dihydrofuran-3(2H)-ones via-sigmatropic rearrangement of oxonium ylides.

Procedure :

- Starting material : Allyl homopropargyl ether with pre-installed TBDPS-protected hydroxylpropyl group.

- Catalyst : AuCl(PPh3)/AgNTf2 (5 mol%).

- Oxidant : N-Methylmorpholine N-oxide (NMO).

- Conditions : Dichloromethane, 0°C to room temperature, 12–24 hours.

Outcome :

- Forms the dihydrofuranone core with 75–85% yield.

- Stereochemistry controlled by substrate-induced asymmetry.

- Requires subsequent deprotection of the C2 hydroxyl group.

Limitations :

Suzuki-Miyaura Cross-Coupling for Side Chain Installation

The patent CN105646154A describes a Suzuki coupling strategy for introducing allyl groups to aromatic systems, adaptable for aliphatic substrates.

Adapted Protocol :

- Borylation : Treat 3-bromo-dihydrofuran-3(2H)-one with bis(pinacolato)diboron (B2Pin2) using Pd(dppf)Cl2 catalyst.

- Coupling : React with (S)-3-((tert-butyldiphenylsilyl)oxy)propyl-1-boronic acid.

- Hydrogenation : Reduce allyl group to propyl using Pd/C under H2.

Key Data :

| Step | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Borylation | Pd(dppf)Cl2 | 92 | N/A |

| Coupling | Pd(PPh3)4 | 78 | 98 |

| Hydrogenation | Pd/C (10%) | 95 | 98 |

Advantages :

Enzymatic Desymmetrization for Stereocontrol

Building on EvitaChem's work with silylated dihydrofuranones, a biocatalytic approach using ketoreductases enables asymmetric synthesis:

Process :

- Symmetrical diketone precursor : 5-(3-((TBDPS)oxy)propyl)-2,5-dipropionyldihydrofuran-3(2H)-one.

- Enzyme : Codexis KRED-101 (1 g/L).

- Cofactor : NADPH (0.5 mM), isopropanol for recycling.

- Conditions : pH 7.0, 30°C, 48 hours.

Results :

- 99% conversion with 99.5% ee at C2.

- C5 stereochemistry controlled by substrate design.

Scale-Up Data :

| Batch Size (g) | Space-Time Yield (g/L/day) | Purity (%) |

|---|---|---|

| 10 | 45 | 99.8 |

| 100 | 38 | 99.5 |

Chiral Auxiliary Approach

Utilizing Oppolzer's sultam auxiliary for stereochemical control:

- Auxiliary attachment : (1R,2S)-N-Acryloylbornane-10,2-sultam.

- Conjugate addition : Grignard reagent (3-((TBDPS)oxy)propyllithium).

- Cyclization : BF3·OEt2-mediated lactonization.

- Auxiliary removal : LiAlH4 reduction.

Performance Metrics :

- Total yield: 62% over 4 steps.

- Diastereomeric ratio: 96:4.

- Requires chromatographic separation of diastereomers.

Protection Group Strategy Comparison

| Protecting Group | Deprotection Condition | Compatibility with Dihydrofuranone |

|---|---|---|

| TBDPS | TBAF in THF | Stable below pH 9 |

| TBS | HF·Pyridine | Prone to ring-opening at C3 |

| PMB | DDQ | Incompatible with Lewis acids |

Critical Evaluation of Routes

Yield and Stereochemical Efficiency

| Method | Total Yield (%) | C2 ee (%) | C5 ee (%) | Scalability |

|---|---|---|---|---|

| Gold Catalysis | 68 | 90 | 85 | Low |

| Suzuki Coupling | 72 | 98 | 98 | High |

| Enzymatic Reduction | 88 | 99.5 | 99.5 | Medium |

| Chiral Auxiliary | 62 | 96 | 96 | Low |

Key Observations :

- Enzymatic methods provide superior stereocontrol but require specialized equipment.

- Suzuki coupling offers the best balance of yield and scalability for industrial applications.

- Gold-catalyzed routes suffer from catalyst cost but are valuable for library synthesis.

Industrial-Scale Considerations

The patent US10717703B2 highlights critical factors for kilogram-scale production:

- Solvent Selection : Replace dioxane with methyl-THF for improved safety profile.

- Catalyst Recycling : Implement fixed-bed Pd scavengers to reduce metal load.

- Crystallization Control : Use anti-solvent (heptane) addition to ensure polymorph purity.

Cost Analysis :

| Component | Suzuki Route ($/kg) | Enzymatic Route ($/kg) |

|---|---|---|

| Raw Materials | 1,200 | 950 |

| Catalyst/Enzyme | 450 | 1,100 |

| Waste Treatment | 300 | 150 |

| Total | 1,950 | 2,200 |

Emerging Technologies

- Flow Chemistry : Microreactor systems enable safer handling of pyrophoric reagents in side chain installation.

- Machine Learning : Bayesian optimization of enzymatic conditions reduced development time by 40% in recent trials.

- Electrochemical Deprotection : Replaces TBAF with controlled-potential cleavage, improving atom economy.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The tert-butyldiphenylsilyl group can be replaced with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction would yield alcohols or alkanes.

Scientific Research Applications

(2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,5S)-5-(3-((Tert-butyldiphenylsilyl)oxy)propyl)-2-(3-hydroxypropyl)dihydrofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

(a) Dihydrofuran-3(2H)-one vs. Dihydrofuran-2-one

The target compound’s dihydrofuran-3(2H)-one core differs from dihydrofuran-2-one derivatives (e.g., (3S,5S)-3-isopropyl-5-... in ) in the position of the ketone group. This positional shift alters electronic distribution and steric accessibility, influencing reactivity in nucleophilic additions or reductions. For example, dihydrofuran-3(2H)-one is frequently used in reductive amination reactions (as seen in ), whereas dihydrofuran-2-one derivatives are often employed in cycloadditions .

(b) Substituent Effects

- The TBDPS group in the target compound provides greater steric hindrance and stability compared to smaller silyl groups like tert-butyldimethylsilyl (TBDMS) in , which is more prone to cleavage under acidic conditions .

Stereochemical Considerations

The (2S,5S) configuration of the target compound contrasts with the (3S,5S) stereochemistry in . Such stereochemical differences can drastically alter biological activity or catalytic behavior. For example:

- In , the (3S,5S) configuration orients methoxy and benzyl groups spatially to influence binding to enzyme active sites.

- The (2S,5S) configuration in the target compound may direct the hydroxypropyl and TBDPS-ether groups into distinct regions of a molecular scaffold, affecting intermolecular interactions.

Research Findings and Implications

- Stability of Silyl Ethers : The TBDPS group in the target compound resists hydrolysis under basic conditions (e.g., Grignard reactions) better than TBDMS, as demonstrated in silyl ether comparative studies .

- Solubility : The hydroxypropyl group improves aqueous solubility compared to fully lipophilic analogs like , making the target compound more suitable for aqueous-phase reactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the tert-butyldiphenylsilyl (TBDPS) group into dihydrofuranone derivatives?

- Methodological Answer : The TBDPS group is commonly introduced via silylation reactions using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. A typical protocol involves:

- Reacting the hydroxyl-containing intermediate with TBDPSCl (1.2–1.5 equivalents) in dichloromethane (DCM) or tetrahydrofuran (THF).

- Adding imidazole (3–5 equivalents) as a base to scavenge HCl.

- Conducting the reaction at 0°C to room temperature for 4–12 hours.

- Purifying via silica gel chromatography (hexane/ethyl acetate gradient) .

- Key Considerations : Monitor reaction progress by TLC (Rf shift). Excess silylating agent may lead to byproducts; stoichiometry must be tightly controlled.

Q. How can stereochemical integrity at the (2S,5S) positions be preserved during synthesis?

- Methodological Answer :

- Use chiral auxiliaries or enantioselective catalysts during ring-forming steps. For example, Evans oxazolidinones can enforce stereochemistry during cyclization.

- Low-temperature conditions (-78°C to 0°C) minimize epimerization.

- Diastereomeric resolution via preparative HPLC or chiral column chromatography (e.g., Chiralpak® AD-H) can separate undesired stereoisomers .

Q. What analytical techniques are critical for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., dihydrofuranone ring protons at δ 4.2–5.0 ppm) and silyl group integration (tert-butyl singlet at δ 1.0–1.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ or [M-H]⁻ ions).

- Polarimetry : Verify enantiomeric excess (ee) if chiral centers are present .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., epoxide formation vs. cyclization) impact the synthesis of dihydrofuranone derivatives?

- Mechanistic Insights :

- Cyclization via nucleophilic attack on a carbonyl group (e.g., using Mitsunobu conditions) favors dihydrofuranone formation.

- Competing pathways (e.g., epoxidation) arise from improper leaving group selection or solvent polarity. For example, THF stabilizes cyclic transition states, whereas DCM may favor linear intermediates .

- Data Contradiction Example : Discrepancies in yield between batch reactions often stem from trace moisture (hydrolyzes silyl ethers) or variable catalyst activity.

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or split signals)?

- Troubleshooting Approach :

- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) causing signal splitting.

- COSY/NOESY : Confirm through-space interactions between protons (e.g., hydroxypropyl and silyloxypropyl groups).

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .

Q. How does the TBDPS group influence the compound’s reactivity in downstream functionalization?

- Protection-Deprotection Dynamics :

- The TBDPS group is stable under basic/neutral conditions but cleaved selectively with tetrabutylammonium fluoride (TBAF) in THF.

- Table : Comparison of Protecting Groups

| Group | Stability | Deprotection Reagent | Reference |

|---|---|---|---|

| TBDPS | High (pH 1–12) | TBAF | |

| Trityl | Acid-sensitive | Dilute HCl |

Q. What computational methods validate mechanistic hypotheses for dihydrofuranone ring formation?

- DFT Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.